2-Amino-N-cyclopentyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
2-Amino-N-cyclopentyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic compound with a complex molecular structure. It belongs to the class of tetrahydrobenzo[b]thiophene derivatives, which have been studied for their potential biological activities, including anti-inflammatory and antioxidant properties .
Preparation Methods
The synthesis of 2-Amino-N-cyclopentyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors followed by functional group modifications. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve bulk synthesis techniques, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
2-Amino-N-cyclopentyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Industry: It can be used in the development of new materials with specific properties, such as antioxidants.
Mechanism of Action
The mechanism of action of 2-Amino-N-cyclopentyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with molecular targets such as nuclear factor (erythroid-derived 2)-like 2 (NRF2). The compound activates NRF2, leading to the upregulation of antioxidant response elements and the expression of genes involved in detoxification and antioxidant defense . This activation disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, promoting NRF2’s nuclear translocation and subsequent gene expression .
Comparison with Similar Compounds
Similar compounds to 2-Amino-N-cyclopentyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide include other tetrahydrobenzo[b]thiophene derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties . The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-amino-N-cyclopentyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2OS/c1-4-19(2,3)12-9-10-14-15(11-12)23-17(20)16(14)18(22)21-13-7-5-6-8-13/h12-13H,4-11,20H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSQYMLQUNFHMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3CCCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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